Cyanidin 3-monoarabinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Role in Leaf Color Change

Cyanidin-3-O-arabinose chloride contributes to leaf color change by regulating two bHLH transcription factors in Phoebe bournei . Metabolomic analysis identified high levels of cyanidin-3-O-glucoside (cya-3-O-glu) in the S1 stage, suggesting that it is a characteristic metabolite associated with the red coloration of the leaves .

Anti-Inflammatory and Antioxidant Properties

Cyanidin-3-O-arabinose chloride is an anti-inflammatory and antioxidant anthocyanin found in legumes, black rice, and purple potatoes . It has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .

Role in DNA Repair

Solid evidence supports Cyanidin-3-O-arabinose chloride’s bioactivity as DNA-RSC . This property helps in the prevention of inflammatory diseases, cardiovascular disease (CVD), and cancer .

Gastroprotective Properties

Cyanidin-3-O-arabinose chloride exerts protection against Helicobacter pylori infection , which is a common cause of peptic ulcers and can lead to stomach cancer if left untreated.

Role in Age-Related Diseases

Cyanidin-3-O-arabinose chloride has been shown to have beneficial effects in the prevention of age-related diseases . This is likely due to its antioxidant and anti-inflammatory properties, which can help to reduce the cellular damage that contributes to the aging process.

Role in Metabolic Regulation

Cyanidin-3-O-arabinose chloride markedly reduces lipogenesis, oxidative stress, and inflammation, thereby improving the obesity-mediated dysregulation of metabolism . This suggests that it could have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

Mécanisme D'action

- Cyanidin-3-O-arabinose chloride primarily targets adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a cellular energy sensor involved in metabolism and aging processes .

- By phosphorylating and inactivating coactivators (CRTC2 and HDAC5), C3G suppresses hepatic gluconeogenesis, reducing the expression of gluconeogenic genes .

- Additionally, C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells .

- However, its oral administration in mice elevates plasma adiponectin concentrations, contributing to AMPK activation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Orientations Futures

Cyanidin 3-monoarabinoside has shown promising health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Future research could focus on enhancing its bioavailability and understanding its interaction with gut microbiota .

Propriétés

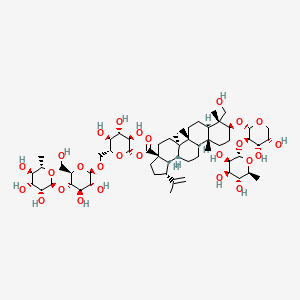

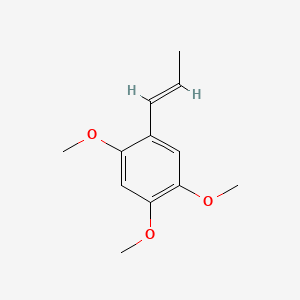

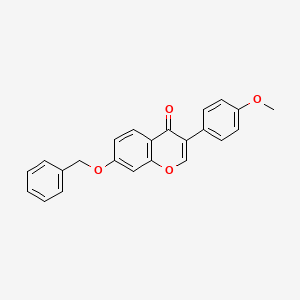

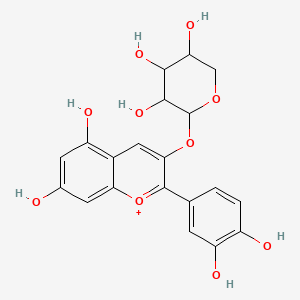

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCVMQMKRICXJC-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin-3-O-arabinose chloride | |

Q & A

A: While the provided study identifies Cyanidin 3-monoarabinoside as a constituent of miracle fruit pigments, it primarily focuses on characterizing the anthocyanin and flavonol profile of the fruit. [] The study doesn't delve into the specific properties or functions of individual compounds like Cyanidin 3-monoarabinoside. Therefore, we cannot infer its specific significance within the fruit based solely on this research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.